(3-phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: is a complex organic compound characterized by the presence of a phenyl group attached to a pyrrolidine ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Xanthene Moiety: The xanthene structure is formed through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine and xanthene moieties through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the xanthene moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (3-phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)amine: Contains an amine group instead of a ketone.
(3-Phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
- The presence of both the pyrrolidine and xanthene moieties in (3-phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone provides unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C24H21NO2/c26-24(25-15-14-18(16-25)17-8-2-1-3-9-17)23-19-10-4-6-12-21(19)27-22-13-7-5-11-20(22)23/h1-13,18,23H,14-16H2 |
InChI Key |
FQIMGAFPOKQNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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